molecular formula C6H14N2S B13104428 2-Methylsulfanylmethyl-piperazine

2-Methylsulfanylmethyl-piperazine

Cat. No.: B13104428
M. Wt: 146.26 g/mol
InChI Key: MQXPHUDNQJRGRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Methylthio)methyl)piperazine typically involves the reaction of piperazine with methylthiomethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the methylthiomethyl chloride, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of 2-((Methylthio)methyl)piperazine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .

Chemical Reactions Analysis

Types of Reactions: 2-((Methylthio)methyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

2-((Methylthio)methyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-((Methylthio)methyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-((Methylthio)methyl)piperazine is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C6H14N2S

Molecular Weight

146.26 g/mol

IUPAC Name

2-(methylsulfanylmethyl)piperazine

InChI

InChI=1S/C6H14N2S/c1-9-5-6-4-7-2-3-8-6/h6-8H,2-5H2,1H3

InChI Key

MQXPHUDNQJRGRA-UHFFFAOYSA-N

Canonical SMILES

CSCC1CNCCN1

Origin of Product

United States

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